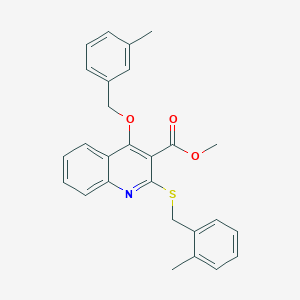

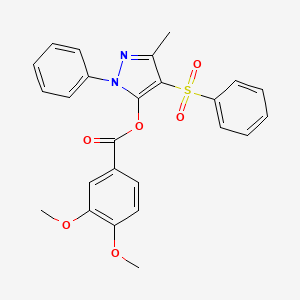

Methyl 4-((3-methylbenzyl)oxy)-2-((2-methylbenzyl)thio)quinoline-3-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound "Methyl 4-((3-methylbenzyl)oxy)-2-((2-methylbenzyl)thio)quinoline-3-carboxylate" is a quinoline derivative, which is a class of compounds known for their diverse biological activities and applications in medicinal chemistry. Quinoline derivatives have been extensively studied due to their potential therapeutic properties, including antibacterial, antifungal, antimalarial, and anticancer activities. The structural features of quinoline derivatives, such as the presence of substituents on the quinoline nucleus, are crucial for their biological activity and are often modified to enhance their pharmacological properties.

Synthesis Analysis

The synthesis of quinoline derivatives typically involves the formation of the quinoline ring through various cyclization reactions. For instance, the synthesis of ethyl 3,4-dihydro-4-oxopyrimido[4,5-b]quinoline-2-carboxylate, a compound with antiallergy activity, was achieved by structural modification of 3,4-dihydro-4-oxoquinazoline-2-carboxylic acid . Similarly, ethyl 3-aryl-1-methyl-8-oxo-8H-anthra[9,1-gh]quinoline-2-carboxylates were synthesized through cyclization of 3-(arylidene-amino)-benzo[de]anthracen-7-ones with 3-oxo-butyric acid ethyl ester . These methods could potentially be adapted for the synthesis of the compound , considering the similarities in the quinoline core structure.

Molecular Structure Analysis

The molecular structure of quinoline derivatives is characterized by the presence of a quinoline nucleus, which can be substituted at various positions to yield a wide range of compounds with different properties. The crystal structure of a related compound, 1-methyl-3-[(3-methylthio-4-quinolyl)thio]-1,4-dihydro-4-oxo-quinoline, revealed a skew conformation with "cis" orientation of ortho-substituents, which is influenced by attractive interactions between substituents . This information can provide insights into the conformational preferences of the compound and its potential intermolecular interactions.

Chemical Reactions Analysis

Quinoline derivatives can undergo various chemical reactions, which are essential for their functionalization and application in different fields. For example, the reagent 3-(4-carboxybenzoyl)-2-quinolinecarboxaldehyde was designed for the ultrasensitive determination of primary amines, demonstrating the reactivity of quinoline derivatives with amines to form highly fluorescent isoindole derivatives . This reactivity could be relevant for the compound if it is intended to be used in analytical applications.

Physical and Chemical Properties Analysis

The physical and chemical properties of quinoline derivatives are influenced by their molecular structure. For instance, the introduction of ester groups has been shown to favor oral activity in antiallergy agents, as seen with ethyl 3,4-dihydro-4-oxopyrimido[4,5-b]quinoline-2-carboxylate . The presence of substituents such as methylthio groups can also affect the molecule's conformation and, consequently, its physical properties, as observed in the crystal structure analysis of a related compound . These properties are critical for the pharmacokinetics and pharmacodynamics of the compounds and must be carefully considered in their development.

Wissenschaftliche Forschungsanwendungen

Synthetic Chemistry and Crystallography

Research has focused on the synthesis and structural analysis of quinoline derivatives. For example, Kovalenko et al. (2020) explored the methylation of methyl 4-hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate, detailing the regioselectivity of consecutive alkylation reactions to design combinatorial libraries. This study, through quantum chemical calculations and molecular docking, suggests these compounds as potent inhibitors of Hepatitis B Virus replication, confirmed by experimental in vitro studies (Kovalenko et al., 2020).

Molecular Docking and Biological Activity

The synthetic pathways often lead to the creation of compounds with significant biological activities. Deady et al. (2003) synthesized carboxamide derivatives of benzo[b][1,6]naphthyridines showing potent cytotoxicity against various cancer cell lines, underscoring the potential of quinoline derivatives in cancer therapy (Deady et al., 2003).

Optical Properties

Bogza et al. (2018) reported on the synthesis and optical properties of 2-functionally substituted 4,5-dihydrothieno[3,2-c]quinolines, highlighting moderate to high fluorescence quantum yields. This study established structure-optical properties relationships, suggesting applications as invisible ink dyes (Bogza et al., 2018).

Mechanistic Insights

Research by Gao et al. (2011) into the synthesis of 2-(benzofuran-2-yl)-6,7-methylene dioxyquinoline-3-carboxylic acid derivatives via a one-pot reaction offers insights into the mechanistic aspects of quinoline derivatization, revealing pathways for generating structurally novel compounds (Gao et al., 2011).

Eigenschaften

IUPAC Name |

methyl 4-[(3-methylphenyl)methoxy]-2-[(2-methylphenyl)methylsulfanyl]quinoline-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H25NO3S/c1-18-9-8-11-20(15-18)16-31-25-22-13-6-7-14-23(22)28-26(24(25)27(29)30-3)32-17-21-12-5-4-10-19(21)2/h4-15H,16-17H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRZHDTWBUSCIMM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)COC2=C(C(=NC3=CC=CC=C32)SCC4=CC=CC=C4C)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H25NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

443.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 4-((3-methylbenzyl)oxy)-2-((2-methylbenzyl)thio)quinoline-3-carboxylate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-bromo-6-chloro-N-[1-(furan-3-carbonyl)piperidin-4-yl]pyridine-3-sulfonamide](/img/structure/B2521034.png)

![(E)-methyl 2-((1-ethyl-5-methyl-1H-pyrazol-4-yl)methylene)-7-methyl-3-oxo-5-phenyl-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B2521035.png)

![2-(1-methyl-1H-indol-3-yl)-N-[(oxan-4-yl)(thiophen-2-yl)methyl]acetamide](/img/structure/B2521038.png)

![[3-(Dimethylamino)phenyl]-[4-(5-fluoro-6-methylpyrimidin-4-yl)piperazin-1-yl]methanone](/img/structure/B2521049.png)

![N-(3-Methoxyphenyl)-4-[(4-oxoquinazolin-3-yl)methyl]piperidine-1-carboxamide](/img/structure/B2521052.png)

![2-[4-(1H-imidazol-1-yl)phenyl]-2-(4-isopropyl-3-methylanilino)acetonitrile](/img/structure/B2521056.png)